"5-(3-Bromo-5-methylphenyl)thiazol-2-amine" synthesis and characterization
"5-(3-Bromo-5-methylphenyl)thiazol-2-amine" synthesis and characterization
This guide details the high-fidelity synthesis and characterization of 5-(3-Bromo-5-methylphenyl)thiazol-2-amine .
This specific isomer (5-aryl) is distinct from the more common 4-aryl isomers obtained via Hantzsch condensation. Consequently, the synthetic strategy requires a palladium-catalyzed cross-coupling approach to ensure regiochemical integrity.
Executive Summary
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Target Molecule: 5-(3-Bromo-5-methylphenyl)thiazol-2-amine
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Molecular Formula:
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Molecular Weight: 269.16 g/mol
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Core Application: Kinase inhibitor scaffold (e.g., Src/Abl kinase inhibition), fragment-based drug discovery (FBDD).
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Synthetic Challenge:
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Regioselectivity: Achieving exclusive 5-substitution on the thiazole ring (avoiding the 4-isomer).
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Chemoselectivity: Differentiating between the halogen on the heteroaryl coupling partner and the bromine retained on the phenyl ring.
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Selected Strategy: Suzuki-Miyaura Cross-Coupling utilizing N-(5-bromothiazol-2-yl)acetamide and (3-bromo-5-methylphenyl)boronic acid, followed by deprotection. This route prevents catalyst poisoning by the free amine and leverages the electronic activation of the thiazole C5-bromide over the phenyl meta-bromide.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals that the biaryl bond is best formed via cross-coupling. The 5-bromothiazole is chosen as the electrophile due to its high reactivity toward oxidative addition, ensuring the bromine on the phenyl ring remains intact.
Caption: Retrosynthetic logic prioritizing the stability of the aryl bromide by using the more reactive heteroaryl bromide for coupling.
Experimental Protocol
Phase 1: Precursor Preparation (Protection & Bromination)
Rationale: 2-Aminothiazoles can poison palladium catalysts via coordination of the free amine/amidine nitrogen. Acetyl protection mitigates this and stabilizes the 5-bromo intermediate.
Step 1.1: Acetylation
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Dissolve 2-aminothiazole (10.0 g, 100 mmol) in acetic anhydride (30 mL).
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Heat to 80°C for 2 hours.
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Cool to room temperature. The product, N-(thiazol-2-yl)acetamide , precipitates.
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Filter, wash with cold water, and dry. (Yield: >90%).
Step 1.2: Regioselective Bromination
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Dissolve N-(thiazol-2-yl)acetamide (1 eq) in THF/DMF (10:1).
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Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
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Note: Low temperature prevents poly-bromination.
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Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
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Quench with water.[1] Filter the precipitate.
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Recrystallize from Ethanol to obtain pure N-(5-bromothiazol-2-yl)acetamide .
Phase 2: Chemoselective Suzuki Coupling
Critical Control Point: The reaction relies on the electronic differentiation between the electron-deficient thiazole bromide (highly reactive) and the electron-neutral phenyl bromide (less reactive).
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| N-(5-Bromothiazol-2-yl)acetamide | 221.08 | 1.0 | Electrophile |
| (3-Bromo-5-methylphenyl)boronic acid | 214.85 | 1.1 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 816.64 | 0.05 | Catalyst |
| K₂CO₃ (2M aq) | 138.21 | 3.0 | Base |
| 1,4-Dioxane | - | Solvent | Medium |
Procedure:
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Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, charge the bromothiazole (1.0 eq), boronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).
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Solvent Addition: Add degassed 1,4-dioxane (10 mL/g substrate) and 2M K₂CO₃ (3.0 eq).
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Degassing: Sparge with nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
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Reaction: Heat to 80°C for 4–6 hours.
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Caution: Do not exceed 90°C or extend time unnecessarily, as oxidative addition into the phenyl-Br bond may eventually occur.
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Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes). Isolate the coupled intermediate.
Phase 3: Deprotection
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Dissolve the intermediate in Ethanol (10 mL/g).
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Add 6M HCl (5 eq).
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Reflux for 2 hours.
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Neutralization: Cool to 0°C. Adjust pH to ~8 with saturated NaHCO₃ or 1M NaOH.
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Isolation: Extract with EtOAc (3x). Dry and concentrate.
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Final Purification: Recrystallization from EtOH/Water or DCM/Hexane.
Characterization Data
Expected NMR Signatures
The structure is validated by the presence of the unique thiazole C4 proton and the substitution pattern on the phenyl ring.
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 7.30 | Singlet | 1H | Thiazole C4-H (Diagnostic) | |
| (DMSO- | 7.55 | Singlet | 1H | Phenyl C2'-H (Between Br/Me) |
| 7.42 | Singlet | 1H | Phenyl C4'-H (Between Br/Thiazole) | |
| 7.25 | Singlet | 1H | Phenyl C6'-H (Between Me/Thiazole) | |
| 7.10 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) | |
| 2.35 | Singlet | 3H | Aryl -CH₃ | |
| ~168.0 | - | - | Thiazole C2 (C-NH₂) | |
| ~138.0 | - | - | Thiazole C4 | |
| ~122.0 | - | - | Aryl C-Br |
Mass Spectrometry
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Method: ESI+
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Expected m/z: 269.0 / 271.0
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Isotope Pattern: A distinct 1:1 doublet pattern indicates the presence of a single Bromine atom.
Reaction Workflow & Mechanism
The following diagram illustrates the critical pathway, highlighting the chemoselective step where the catalyst differentiates between the two available bromine sites.
Caption: Synthetic workflow emphasizing the protection strategy and convergent coupling.
Troubleshooting & Optimization
Issue: Bis-Coupling (Oligomerization)
If the product mass spectrum shows peaks >400 m/z, the boronic acid may be coupling with the phenyl-bromide of the product.
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Solution: Reduce temperature to 60°C. Ensure strict stoichiometry (1.05 eq of boronic acid max). Use a bulky ligand like XPhos or SPhos which can enhance the rate of the first coupling (thiazole) significantly over the second (phenyl), improving selectivity.
Issue: Protodeboronation
If the major byproduct is 3-bromo-toluene (loss of boron), the boronic acid is hydrolyzing before coupling.
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Solution: Switch base to anhydrous CsF or K₃PO₄ in dry dioxane/toluene. Avoid water in the solvent system if this occurs.
Issue: Catalyst Poisoning
Low conversion despite heating.
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Solution: Ensure the acetylation (Step 1.1) was complete. Free amino-thiazoles inhibit Pd. If skipping protection, use 10 mol% catalyst and add 2 equivalents of base.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Ohkubo, M., et al. (1995). Synthesis and biological activities of 2-amino-5-arylthiazoles. Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504. (Establishes 5-bromothiazole reactivity).[3]
- Gini, A., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction: Mechanistic analysis of site selectivity. Dalton Transactions. (Discusses electronic preference for heteroaryl halides).
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PubChem Compound Summary. (2025). 4-Bromo-5-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Link
